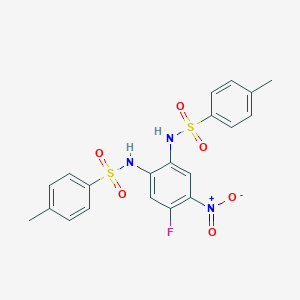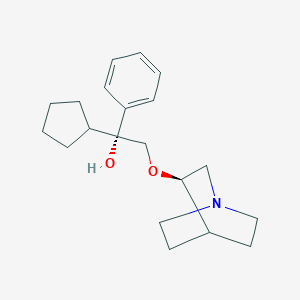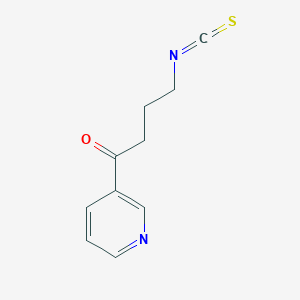
1-Butanone, 4-isothiocyanato-1-(3-pyridinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butanone, 4-isothiocyanato-1-(3-pyridinyl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PITC and is known for its unique properties that make it an ideal candidate for various laboratory experiments.
作用机制
The mechanism of action of PITC involves the reaction of the isothiocyanate group with the amino group of the compound being analyzed. This reaction results in the formation of a stable derivative that can be easily analyzed using various techniques.
生化和生理效应
PITC has been shown to have minimal biochemical and physiological effects on living organisms. It is considered to be relatively non-toxic and is not known to cause any adverse reactions in laboratory animals.
实验室实验的优点和局限性
One of the main advantages of using PITC in laboratory experiments is its ability to form stable derivatives with amino acids, peptides, and proteins. This makes it an ideal candidate for the analysis of these compounds. However, one of the limitations of using PITC is its sensitivity to moisture, which can affect the stability of the derivatives formed.
未来方向
There are several future directions for the use of PITC in scientific research. One potential area of research is the development of new methods for the analysis of amino acids, peptides, and proteins using PITC. Another area of research is the exploration of the potential applications of PITC in the analysis of other compounds, such as carbohydrates and lipids. Additionally, there is potential for the development of new derivatives of PITC that may have unique properties and applications in scientific research.
In conclusion, PITC is a chemical compound that has been extensively studied for its potential applications in scientific research. Its unique properties make it an ideal candidate for various laboratory experiments, particularly in the analysis of amino acids, peptides, and proteins. While there are some limitations to its use, there are also several potential future directions for the development and application of PITC in scientific research.
合成方法
The synthesis of PITC can be achieved through a variety of methods, including the reaction of 4-pyridyl isothiocyanate with 1-butanone. The reaction is usually carried out in the presence of a catalyst, and the resulting product is purified through various techniques such as column chromatography.
科学研究应用
PITC has been widely used in scientific research due to its unique properties. It is commonly used as a derivatizing agent for the analysis of amino acids, peptides, and proteins. PITC reacts with the amino group of these compounds to form stable derivatives that can be analyzed using various techniques such as HPLC.
属性
CAS 编号 |
123529-37-3 |
|---|---|
产品名称 |
1-Butanone, 4-isothiocyanato-1-(3-pyridinyl)- |
分子式 |
C10H10N2OS |
分子量 |
206.27 g/mol |
IUPAC 名称 |
4-isothiocyanato-1-pyridin-3-ylbutan-1-one |
InChI |
InChI=1S/C10H10N2OS/c13-10(4-2-6-12-8-14)9-3-1-5-11-7-9/h1,3,5,7H,2,4,6H2 |
InChI 键 |
CXXGJWMDYRATNJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)CCCN=C=S |
规范 SMILES |
C1=CC(=CN=C1)C(=O)CCCN=C=S |
其他 CAS 编号 |
123529-37-3 |
同义词 |
4-OXO-4-(3-PYRIDYL)-BUTYLISOTHIOCYANATE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



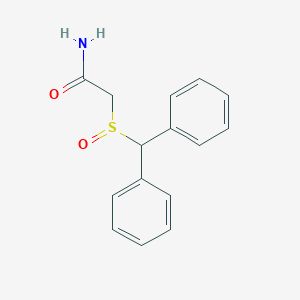
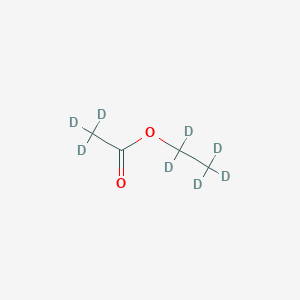
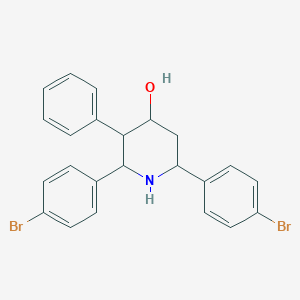
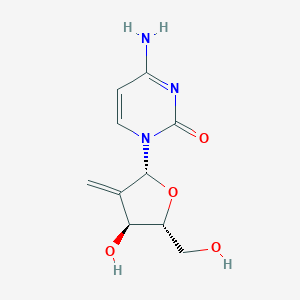
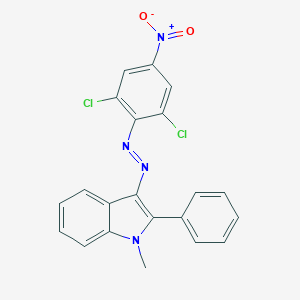
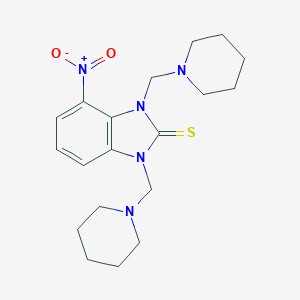
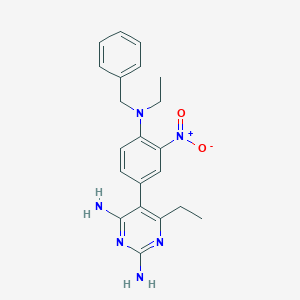
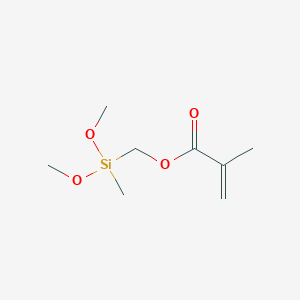
![4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid](/img/structure/B37622.png)
![[2-(Ethenyloxy)phenyl]methanol](/img/structure/B37623.png)

